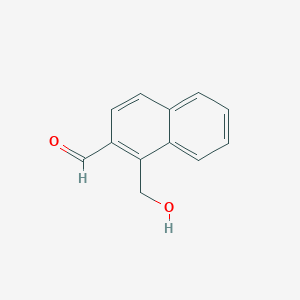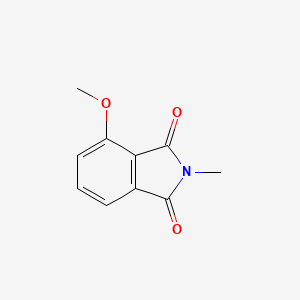
(1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to a dihydronaphthalene backbone. The stereochemistry of the compound, denoted by the (1R,2R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding naphthalene derivative, followed by the introduction of the methoxy and methyl groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce fully hydrogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a useful tool for understanding receptor-ligand interactions and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving chiral interactions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol include other chiral dihydronaphthalene derivatives, such as:
- (1S,2S)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol
- (1R,2R)-2-Methoxy-1,2-dihydronaphthalen-1-ol
- (1R,2R)-4-Methyl-1,2-dihydronaphthalen-1-ol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, selectivity, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R,2R)-2-methoxy-4-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H14O2/c1-8-7-11(14-2)12(13)10-6-4-3-5-9(8)10/h3-7,11-13H,1-2H3/t11-,12-/m1/s1 |
InChI Key |
IVYKWQXEAVMNQX-VXGBXAGGSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H](C2=CC=CC=C12)O)OC |
Canonical SMILES |
CC1=CC(C(C2=CC=CC=C12)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




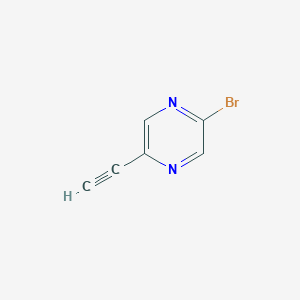
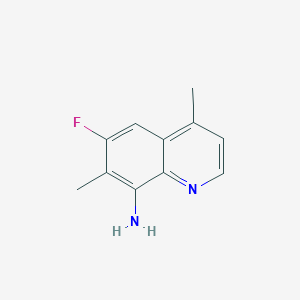
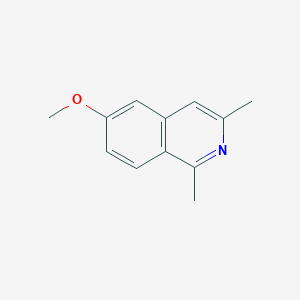



![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)
